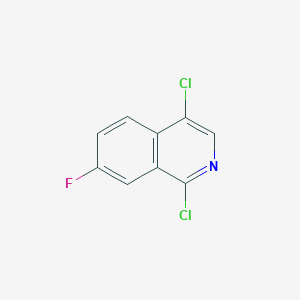

1,4-二氯-7-氟异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Dichloro-7-fluoroisoquinoline is a chemical compound with the IUPAC name 1,4-dichloro-7-fluoroisoquinoline . It has a molecular weight of 216.04 .

Synthesis Analysis

Fluorinated isoquinolines, such as 1,4-Dichloro-7-fluoroisoquinoline, have been synthesized using various methods . These methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Molecular Structure Analysis

The InChI code for 1,4-Dichloro-7-fluoroisoquinoline is 1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

1,4-Dichloro-7-fluoroisoquinoline has a molecular weight of 216.04 . The compound is in powder form .

科学研究应用

抗菌应用

1,4-二氯-7-氟异喹啉衍生物已被探索其抗菌特性。例如,氟喹诺酮类是一类从喹诺酮结构衍生的著名抗生素,对革兰氏阴性菌和革兰氏阳性菌表现出显着的活性。这些化合物靶向 DNA 拓扑异构酶,这是一种必需的细菌酶,突出了该化学物质在开发强效抗菌剂中的作用 (J. S. Wolfson & D. Hooper, 1985)。此外,对 8-氯喹诺酮衍生物的研究揭示了具有显着抗菌活性的分子的设计,展示了氯和氟取代在增强微生物抑制作用方面的多功能性 (Y. Kuramoto et al., 2003)。

抗癌研究

在抗癌研究中,1,4-二氯-7-氟异喹啉的衍生物已显示出前景。例如,由 4-氯-7-取代-喹啉合成的 4-氨基喹啉衍生物对人乳腺癌细胞系表现出细胞毒性作用,表明这些化合物在癌症治疗策略中的潜力 (Haiwen Zhang et al., 2007)。另一项研究重点介绍了 4-芳基硒基-7-氯喹啉作为体外乙酰胆碱酯酶抑制剂和体内记忆增强剂的合成,表明其应用超出了传统的癌症治疗 (L. F. B. Duarte et al., 2017)。

合成方法

用于生产这些化合物的合成方法的开发对于它们在药物化学中的应用至关重要。已经报道了铑催化的偶联和各种氟化杂环的合成,说明了化学多功能性和产生新型治疗剂的潜力 (Jia-Qiang Wu et al., 2017)。此外,由氨基酸合成的 2-氯-N, N-二乙基-7-氟喹唑啉-4-胺强调了创新合成路线对于获得药理学相关结构的重要性 (Zhihui Zhou et al., 2019)。

安全和危害

作用机制

Target of Action

It is known that fluorinated isoquinolines, a group to which 1,4-dichloro-7-fluoroisoquinoline belongs, are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .

Mode of Action

Fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .

Biochemical Pathways

Fluorinated isoquinolines, in general, are known to impact various biochemical pathways due to their unique bioactivities .

Result of Action

It is known that fluorinated isoquinolines can cause unique bioactivities .

属性

IUPAC Name |

1,4-dichloro-7-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQMPLFHBMTYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-7-fluoroisoquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)

![2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2566930.png)

![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)

![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)

![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/no-structure.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)